molecular formula C10H8N2O3 B6615399 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide CAS No. 943760-20-1

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Cat. No.: B6615399
CAS No.: 943760-20-1
M. Wt: 204.18 g/mol
InChI Key: CLFOIAUIYQFDCM-UHFFFAOYSA-N
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Description

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound with significant importance in medicinal chemistry. It belongs to the quinoline family, known for its diverse biological activities. This compound has a molecular weight of 204.19 g/mol and a melting point of 222-225°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of quinoline derivatives often involves multi-step processes, including acylation, cyclization, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-hydroxy-4-oxo-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOIAUIYQFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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